4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)
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Overview
Description
4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5’-triphosphate) is a complex organic compound known for its potent inhibitory effects on specific kinases. This compound is particularly notable for its high selectivity and cell permeability, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5’-triphosphate) involves multiple steps, starting with the preparation of the pyrazolo[3,4-D]pyrimidine core. This core is typically synthesized through a series of condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis of the core structure, followed by sequential addition of functional groups. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5’-triphosphate) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium azide or halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, halogenated compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5’-triphosphate) is widely used in scientific research due to its potent inhibitory effects on Src-family tyrosine kinases. Its applications include:
Chemistry: Used as a selective inhibitor in kinase assays to study enzyme kinetics and inhibitor binding.
Biology: Employed in cell signaling studies to investigate the role of specific kinases in cellular processes.
Medicine: Potential therapeutic agent for diseases involving aberrant kinase activity, such as cancer.
Industry: Utilized in the development of kinase inhibitors for pharmaceutical applications.
Mechanism of Action
The compound exerts its effects by competitively inhibiting the ATP-binding site of Src-family tyrosine kinases. This inhibition prevents the phosphorylation of downstream substrates, thereby modulating various signaling pathways involved in cell growth, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine
- 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine
Uniqueness
Compared to similar compounds, 4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5’-triphosphate) exhibits higher selectivity and potency towards specific kinase targets. Its unique structure allows for better cell permeability and stability, making it a superior choice for research and therapeutic applications .
Properties
IUPAC Name |
[[5-[4-amino-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N5O13P3/c22-19-16-14(8-12-6-3-5-11-4-1-2-7-13(11)12)25-26(20(16)24-10-23-19)21-18(28)17(27)15(37-21)9-36-41(32,33)39-42(34,35)38-40(29,30)31/h1-7,10,15,17-18,21,27-28H,8-9H2,(H,32,33)(H,34,35)(H2,22,23,24)(H2,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKUTVNELHUNPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NN(C4=NC=NC(=C34)N)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N5O13P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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